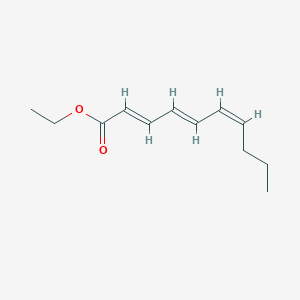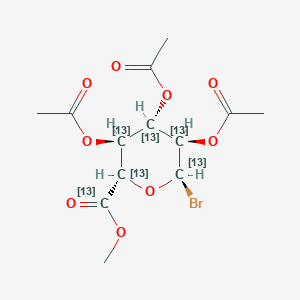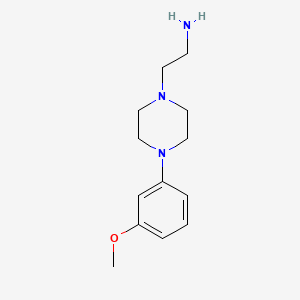
Ethyl (E,E,Z)-2,4,6-Decatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E,E,Z)-2,4,6-Decatrienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E,E,Z)-2,4,6-Decatrienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic processes. These methods aim to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E,E,Z)-2,4,6-Decatrienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alkanes or alcohols.
Applications De Recherche Scientifique
Ethyl (E,E,Z)-2,4,6-Decatrienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of different reaction conditions on product formation.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl (E,E,Z)-2,4,6-Decatrienoate involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds allow it to participate in electron transfer reactions, which can affect cell signaling pathways and enzyme activity. Additionally, its structure allows it to interact with various receptors and proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (E,E,Z)-2,4,6-Decatrienoate can be compared with other similar compounds, such as:
Ethyl (E,E,E)-2,4,6-Decatrienoate: This compound has a similar structure but with all double bonds in the E configuration. It may have different reactivity and biological activity compared to this compound.
Ethyl (Z,Z,Z)-2,4,6-Decatrienoate: This compound has all double bonds in the Z configuration, which can significantly affect its chemical properties and reactivity.
Ethyl (E,Z,E)-2,4,6-Decatrienoate: This compound has a different arrangement of double bonds, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
ethyl (2E,4E,6Z)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3/b7-6-,9-8+,11-10+ |
Clé InChI |
HBJMCXQIYRADQA-KBPWROHVSA-N |
SMILES isomérique |
CCC/C=C\C=C\C=C\C(=O)OCC |
SMILES canonique |
CCCC=CC=CC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)



![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)

![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)



